NH-Amido vs. O-Amido Exit Vector: Impact on PROTAC Degradation Potency
The NH-amido exit vector at the 4-position of the thalidomide phthalimide ring, as found in Thalidomide-NH-amido-C2-NH2 hydrochloride, provides a distinct trajectory for linker attachment compared to the O-amido exit vector present in analogs such as Thalidomide-O-amido-C2-NH2 hydrochloride (CAS 2341841-02-7). In a structure-activity relationship (SAR) study of AURKA-targeting PROTACs, altering the linker exit vector on the thalidomide moiety was shown to dramatically affect degradation potency; the most potent degrader identified (SK2188, incorporating an NH-type exit vector with a short PEG linker) achieved a DC50,24h of 3.9 nM with a Dmax,24h of 89% in NGP neuroblastoma cells [1]. While this specific study did not directly compare NH-amido-C2 and O-amido-C2 linkers, it established that the exit vector is a critical determinant of PROTAC efficacy, and that NH-type vectors can support potent degradation with compact linkers. By extension, Thalidomide-NH-amido-C2-NH2 provides the preferred NH-amido geometry that enables exploration of linker-length SAR with a minimal C2 alkyl spacer, a feature not accessible with O-amido analogs.
| Evidence Dimension | PROTAC degradation potency as a function of exit vector type and linker length |
|---|---|
| Target Compound Data | NH-amido exit vector (C2 alkyl linker length) |
| Comparator Or Baseline | O-amido exit vector (C2 alkyl linker length, Thalidomide-O-amido-C2-NH2 hydrochloride, CAS 2341841-02-7); NH-amido exit vector with 2-unit PEG linker (AURKA PROTAC SK2188: DC50,24h = 3.9 nM, Dmax,24h = 89%) |
| Quantified Difference | Not directly quantified for C2 alkyl linkers; SAR principle established that exit vector alteration is a critical driver of DC50 and Dmax differences. |
| Conditions | NGP neuroblastoma cell line; 24-hour treatment; AURKA degradation measured by Western blot. |
Why This Matters
This compound provides the NH-amido exit vector that is established as a favorable geometry for potent target degradation, allowing researchers to systematically probe linker-length SAR using a minimal C2 alkyl spacer.
- [1] Rishfi M, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023;247:115033. View Source
